4-(4-Oxocyclohexyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-oxocyclohexyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQFXVZUJFYVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577342 | |
| Record name | 4-(4-Oxocyclohexyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137465-01-1 | |
| Record name | 4-(4-Oxocyclohexyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Oxocyclohexyl Benzoic Acid and Its Key Precursors
Established Synthetic Pathways to the Core Structure
The creation of the fundamental 4-(4-oxocyclohexyl)benzoic acid structure relies on key carbon-carbon bond-forming reactions and subsequent transformations.
Friedel-Crafts Acylation Approaches from Benzoic Acid Precursors and Cyclohexanone (B45756) Derivatives
Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. orgsyn.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. masterorganicchemistry.comyoutube.comkhanacademy.org A key advantage of Friedel-Crafts acylation over alkylation is that the product is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org
In the context of this compound, this strategy would conceptually involve the acylation of a suitable benzoic acid precursor with a cyclohexanone-derived acylating agent. The reaction conditions, including the choice of Lewis acid and solvent, are critical for achieving good yields and regioselectivity. orgsyn.org While specific examples directly acylating a benzoic acid derivative with a cyclohexanone moiety to form the target compound are not prevalent in the provided results, the general principles of Friedel-Crafts chemistry provide a viable theoretical pathway.
Multi-Step Synthesis from Protected Cyclohexanone and Oxazole (B20620) Intermediates
A more intricate and controlled approach involves a multi-step synthesis. One documented route utilizes a protected form of cyclohexanone and an oxazole intermediate. guidechem.com This method offers greater control over the regiochemistry and functional group transformations. The synthesis of 4-(trans-4'-methyloxymethylcyclohexyl)benzoic acid, a related compound, involves the reaction of a precursor with ethylene (B1197577) glycol and potassium hydroxide (B78521), followed by acidification to yield the final product. prepchem.com This highlights the use of protecting groups and sequential reactions to build the desired molecular architecture.
Hydrolysis and Acid Treatment of Related Intermediate Compounds
The final step in many synthetic sequences leading to this compound involves the hydrolysis of an intermediate ester or other protected form of the carboxylic acid. For instance, the hydrolysis of 4-nonylbenzoic acid methyl ester to 4-nonylbenzoic acid is achieved by heating with sodium hydroxide in methanol (B129727), followed by acidification. orgsyn.org Similarly, the synthesis of 4-(trans-4'-methyloxymethylcyclohexyl)benzoic acid concludes with an acidification step using hydrochloric acid to crystallize the product. prepchem.com Acid chlorides also readily undergo hydrolysis to form the corresponding carboxylic acids. libretexts.org
Targeted Functionalization and Derivatization Strategies
Once this compound is synthesized, its carboxylic acid and ketone functionalities can be further modified to create a range of derivatives.
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted to an ester through esterification. iajpr.com This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. tcu.eduyoutube.com The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu For example, benzoic acid can be converted to methyl benzoate (B1203000) using methanol and concentrated sulfuric acid. tcu.edu Various catalysts, including tin(II) compounds and deep eutectic solvents, have been employed for the esterification of benzoic acid with different alcohols. google.comdergipark.org.tr The synthesis of long-chain esters of 4-hydroxy-benzoic acid has been achieved through transesterification of a short-chain ester with a long-chain alcohol in the presence of a metal catalyst. google.com
A related compound, 4-oxocyclohexyl benzoate, is also commercially available. sigmaaldrich.com
Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Product | Reference |
| Benzoic Acid | Methanol | Concentrated H₂SO₄ | Methyl Benzoate | tcu.edu |
| Benzoic Acid | Ethanol (B145695), Butanol, Hexanol | Deep Eutectic Solvent | Ethyl, Butyl, Hexyl Benzoate | dergipark.org.tr |
| 4-Hydroxybenzoic acid short-chain ester | Aliphatic alcohol (C16-C24) | Metal catalyst | 4-Hydroxybenzoic acid long-chain ester | google.com |
| 4-Hydroxybenzoic acid | Acetic anhydride | Concentrated H₂SO₄ | 4-Acetoxybenzoic acid | libretexts.org |
Preparation of Acyl Halide Derivatives (e.g., 4-(4-Oxocyclohexyl)benzoyl Chloride)
The conversion of the carboxylic acid group to a more reactive acyl halide, such as 4-(4-oxocyclohexyl)benzoyl chloride, is a crucial transformation for further synthetic manipulations. bldpharm.com Acyl chlorides are valuable intermediates that can be readily converted into esters, amides, and ketones. libretexts.org Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides like phosphorus(V) chloride (PCl₅) or phosphorus(III) chloride (PCl₃). orgoreview.comchemguide.co.ukyoutube.com
The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with the gaseous byproducts sulfur dioxide and hydrogen chloride. chemguide.co.uk Similarly, oxalyl chloride is often used, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comorgsyn.org For example, 4-phenoxybenzoic acid can be converted to 4-phenoxybenzoyl chloride using thionyl chloride and a catalytic amount of DMF. prepchem.com
Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Reagent | Typical Conditions | Byproducts | Reference |
| Thionyl Chloride (SOCl₂) | Often with catalytic pyridine (B92270) or DMF | SO₂, HCl | orgoreview.comchemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | Often with catalytic DMF | CO, CO₂, HCl | chemicalbook.comorgsyn.org |
| Phosphorus(V) Chloride (PCl₅) | Cold reaction | POCl₃, HCl | chemguide.co.uk |
| Phosphorus(III) Chloride (PCl₃) | - | H₃PO₃ | chemguide.co.uk |
| 3,3-Dichlorocyclopropenes | Mild conditions, can be accelerated with amine base | Cyclopropenone | lookchem.com |
Controlled Reduction of the Ketone Functionality to Hydroxyl Derivatives
The controlled reduction of the ketone group in this compound to its corresponding hydroxyl derivatives, namely cis- and trans-4-(4-hydroxycyclohexyl)benzoic acid, is a pivotal transformation. The stereochemistry of the resulting hydroxyl group is crucial for the final properties of the target molecules, such as liquid crystals or pharmacologically active agents.
The reduction of the cyclohexanone moiety typically yields a mixture of the cis and trans isomers. The ratio of these isomers is highly dependent on the choice of reducing agent and the reaction conditions. For instance, catalytic hydrogenation is a common method employed for this reduction.
A typical approach involves the hydrogenation of a related precursor, p-hydroxybenzoic acid, which under high pressure and temperature in the presence of a catalyst like Ruthenium on Carbon (Ru/C), is converted to a mixture of cis- and trans- 4-hydroxycyclohexanecarboxylic acid. google.com Subsequent isomerization is then often required to obtain the desired stereoisomer, usually the trans form, in high purity. google.com This is achieved by treating the mixture with a base, such as a sodium alkoxide, which facilitates the conversion of the cis isomer to the more thermodynamically stable trans isomer. google.com
The table below summarizes typical conditions for the synthesis and isomerization of related hydroxycyclohexanecarboxylic acids, which are analogous to the reduction products of this compound.
Synthesis and Isomerization of 4-Hydroxycyclohexanecarboxylic Acid
| Step | Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Key Outcome | Reference |
|---|---|---|---|---|---|---|---|
| Hydrogenation | p-Hydroxybenzoic acid | 5% Ru/C | Water | 80-150 | 1-3 | Mixture of cis/trans-4-hydroxycyclohexanecarboxylic acid | google.com |
| Isomerization | cis/trans Mixture | Sodium methoxide | Methanol | Reflux (approx. 65) | Atmospheric | trans-4-Hydroxycyclohexanecarboxylic acid (>90%) | google.com |
Methodological Advancements in Reaction Optimization and Scalability
The industrial production of this compound and its derivatives necessitates robust, efficient, and scalable synthetic routes. Recent advancements have focused on optimizing reaction conditions to improve yield, reduce waste, and ensure process safety, particularly for large-scale manufacturing.
A significant trend in chemical synthesis is the transition from traditional batch processes to continuous-flow systems. Continuous-flow technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality. For example, the synthesis of propofol, which involves a Friedel-Crafts alkylation of 4-hydroxybenzoic acid, has been successfully scaled up using a continuous-flow process. nih.gov This approach demonstrated a significant increase in productivity and a reduction in reaction time compared to batch methods. nih.gov While a different molecule, the principles of optimizing reagent stoichiometry, residence time, and temperature in a flow reactor are directly applicable to the synthesis of this compound precursors.
Catalyst selection and optimization are also paramount for scalability. For the hydrogenation of benzoic acid derivatives, various catalysts have been investigated to achieve high conversion and selectivity under milder conditions. For instance, Pt/TiO2 has been shown to be a highly effective catalyst for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, achieving a high turnover frequency at moderate temperatures and pressures. nih.gov The development of such efficient catalysts is crucial for reducing the energy consumption and cost of industrial-scale hydrogenations.
The table below highlights key parameters from studies on the optimization and scalability of related benzoic acid derivative syntheses.
Advancements in the Synthesis of Benzoic Acid Derivatives
| Process | Substrate | Catalyst/System | Key Advancement | Yield/Efficiency | Reference |
|---|---|---|---|---|---|
| Continuous-Flow Synthesis | 4-Hydroxybenzoic acid | H2SO4 | Scaled-up and telescoped synthesis of propofol | 85% yield, 30 min residence time for intermediate | nih.gov |
| Catalytic Hydrogenation | Benzoic acid | Pt/TiO2 | Record high turnover frequency (TOF) of 4490 h⁻¹ | High conversion at 80°C and 50 bar H2 | nih.gov |
| Catalytic Hydrogenation | Benzoic acid | Ru-Pd/C | High catalyst reusability | ≥99.3% conversion after 16 cycles | gychbjb.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy
Terahertz (THz) Spectroscopy for Intermolecular Interaction Analysis in Related Systems
Terahertz (THz) spectroscopy is a powerful tool for probing the low-frequency vibrational modes in molecules, which are often associated with intermolecular interactions. Studies on related benzoic acid derivatives provide insight into the types of interactions that could be expected for 4-(4-Oxocyclohexyl)benzoic acid.
For instance, THz time-domain spectroscopy (THz-TDS) has been used to measure the absorption spectrum and refractive index of benzoic acid at room temperature. researchgate.net These experimental results, when combined with density functional theory (DFT) calculations, help to interpret the origins of observed intramolecular and intermolecular vibrational modes. researchgate.net In the crystalline state, benzoic acid molecules form dimers through hydrogen bonds, and these intermolecular forces give rise to specific vibrational modes in the THz region. researchgate.net
Research on a series of p-n-alkoxybenzoic acids, which are structurally related to this compound, has also utilized THz spectroscopy. For example, the THz spectrum of 4-hexylbenzoic acid was reported for the first time using Fourier Transform Infrared (FTIR) spectroscopy, revealing seven distinct absorption peaks at room temperature. biust.ac.bw A comparative study of 4-octyloxybenzoic acid, 4-decyloxybenzoic acid, and 4-hexylbenzoic acid using FTIR in the 6-18 THz range showed that while these compounds have similar molecular structures and some corresponding absorption bands, the nature of the interactions can differ. biust.ac.bw For 4-decyloxybenzoic acid and 4-octyloxybenzoic acid, the observed bands were primarily due to intramolecular interactions. biust.ac.bw However, the 4-hexylbenzoic acid spectrum exhibited one band that was attributed to intermolecular interactions. biust.ac.bw
These studies underscore the sensitivity of THz spectroscopy in distinguishing between intramolecular and intermolecular vibrations, which is crucial for understanding the supramolecular assembly of benzoic acid derivatives. researchgate.netbiust.ac.bw The technique can be considered complementary to classical crystallographic methods like X-ray diffraction for a comprehensive structural analysis of crystalline materials. researchgate.net
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
For many benzoic acid derivatives, X-ray diffraction studies have revealed a common structural motif: the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. nih.govnih.gov This dimerization is a predominant feature in the solid-state structures of compounds like 4-(4-Fluorophenoxy)benzoic acid and 4-(3-chloroanilino)benzoic acid. nih.govnih.gov In the case of 4-(4-Fluorophenoxy)benzoic acid, these dimers are further linked into two-dimensional arrays by C-H···O interactions. nih.gov
The crystal structure of anisic acid (p-methoxybenzoic acid), another related compound, was determined by a three-dimensional X-ray study. rsc.org This analysis revealed that the molecule is not perfectly planar due to intermolecular stresses. rsc.org The carboxylic acid groups form hydrogen-bonded dimers with an O-H···O distance of 2.643 Å. rsc.org The detailed crystallographic data for anisic acid are presented in the table below.
| Crystal Data for Anisic Acid | |
| Formula | C8H8O3 |
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 16.98 ± 0.03 |
| b (Å) | 10.95 ± 0.02 |
| c (Å) | 3.98 ± 0.01 |
| β (°) | 98° 40′ ± 10′ |
| Z | 4 |
| Data from a three-dimensional X-ray study. rsc.org |
Similarly, a study on 4-(4-Fluorophenoxy)benzoic acid provided detailed crystallographic parameters, highlighting the triclinic crystal system and the specific unit cell dimensions. nih.gov
| Crystal Data for 4-(4-Fluorophenoxy)benzoic acid | |
| Formula | C13H9FO3 |
| Crystal System | Triclinic |
| a (Å) | 5.8850 (1) |
| b (Å) | 7.8526 (2) |
| c (Å) | 12.0250 (2) |
| α (°) | 91.803 (1) |
| β (°) | 96.321 (1) |
| γ (°) | 106.027 (1) |
| V (ų) | 529.75 (2) |
| Z | 2 |
| Data obtained at T = 100 K. nih.gov |
These examples demonstrate the power of X-ray crystallography in elucidating the detailed solid-state structures of benzoic acid derivatives, which is essential for understanding their physical and chemical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The benzoic acid moiety in this compound is the primary chromophore responsible for its UV absorption.
Studies on benzoic acid and its derivatives show characteristic absorption bands in the UV region. For instance, the UV-visible spectroscopic scan of benzoic acid shows a maximum absorption (λmax) at 230 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the substituents on the benzene (B151609) ring and the solvent environment.
A detailed investigation into the pH dependence of the optical properties of 4-benzoylbenzoic acid (4BBA), a related photosensitizer, combined UV-Vis spectroscopy with theoretical calculations. rsc.org This study revealed that the protonated and deprotonated forms of the carboxylic acid have distinct absorbance spectra. rsc.org The experimental optical spectra of aqueous 4BBA solutions can be explained by the acid-base equilibrium of the keto-forms, with a spectroscopically determined pKa of 3.41 ± 0.04. rsc.org
Experimental UV spectra of a range of benzoic acid derivatives have been measured at different pH values to study the electronic absorptions in both their protonated (benzoic acid) and deprotonated (benzoate) states. researchgate.net A systematic blue-shift (a shift to shorter wavelengths) of the low-lying excitation energies was observed for all studied benzoic acids with an increase in pH. researchgate.net
The UV-Vis spectrum of 4-hydroxybenzoic acid has also been documented, providing a reference for a structurally similar compound. nist.govspectrabase.com The specific absorption maxima and the shape of the spectrum are characteristic of the electronic structure of the molecule.
| Compound | λmax (nm) | Conditions |
| Benzoic Acid | 230 | Not specified |
| 4-Hydroxybenzoic Acid | Not specified | Basic |
| Data from various spectroscopic studies. researchgate.netspectrabase.com |
These findings highlight the utility of UV-Vis spectroscopy in characterizing the electronic properties of this compound and understanding how factors like pH can influence its absorption characteristics.
Chemical Reactivity and Transformation Studies
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo various transformations to produce a range of derivatives.
Esterification with Alcohols (e.g., to Ethyl and Methyl Esters)
Esterification is a common reaction of carboxylic acids, and 4-(4-oxocyclohexyl)benzoic acid can be readily converted to its corresponding esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a frequently employed method. masterorganicchemistry.com
For the synthesis of ethyl 4-(4-oxocyclohexyl)benzoate, the carboxylic acid is typically refluxed with ethanol (B145695) using a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium towards the product side, a large excess of the alcohol is often used, and any water formed during the reaction can be removed. masterorganicchemistry.com One study reported refluxing the hydrogenated intermediate of this compound with ethanol and 96% sulfuric acid for 22 hours to yield the ethyl ester.
Similarly, methyl 4-(4-oxocyclohexyl)benzoate can be prepared by reacting the parent carboxylic acid with methanol (B129727) under acidic conditions. tcu.edu The reaction mechanism for Fischer esterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
Table 1: Esterification of this compound
| Product | Reactants | Catalyst | Key Conditions |
|---|---|---|---|
| Ethyl 4-(4-oxocyclohexyl)benzoate | This compound, Ethanol | Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) | Reflux, Excess alcohol |
| Methyl 4-(4-oxocyclohexyl)benzoate | This compound, Methanol | Acid catalyst | Acidic conditions |
Conversion to Acid Halides (e.g., Acyl Chlorides)
The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form an acyl chloride. Acyl chlorides are highly reactive intermediates used in the synthesis of esters, amides, and other acyl derivatives. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). commonorganicchemistry.comchemguide.co.uk
When using thionyl chloride, the reaction is often carried out at reflux, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk The reaction proceeds through a chlorosulfite intermediate. libretexts.org Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), is another effective reagent. commonorganicchemistry.com
Amidation Reactions for Nitrogen-Containing Derivatives
Amides can be synthesized by reacting this compound with amines. This direct condensation can be challenging and often requires activating agents or harsh conditions. One approach involves the use of titanium tetrachloride (TiCl₄) as a condensing agent. nih.gov For instance, the amidation of benzoic acid with aniline (B41778) has been achieved using TiCl₄ in refluxing dichloromethane, although yields can be low without a base. nih.gov The use of a base like pyridine (B92270) can improve the outcome. nih.gov
Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitate the formation of the amide bond under milder conditions. libretexts.org The reaction of a carboxylic acid with a primary amine, such as methylamine, leads to the formation of an N-substituted amide and water. youtube.com
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group, can occur under certain conditions. For aromatic carboxylic acids like benzoic acid derivatives, this reaction often requires high temperatures. nist.gov Heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a classic method for decarboxylation. libretexts.org For example, heating benzoic acid with soda lime can produce benzene (B151609). libretexts.org
Studies on the decarboxylation of substituted benzoic acids have shown that the reaction rates are influenced by the substituents on the aromatic ring. researchgate.net For instance, the decarboxylation of some benzoic acids can be achieved under hydrothermal conditions at temperatures ranging from 250–410 °C. researchgate.net More recent methods have explored photocatalytic decarboxylative hydroxylation at much milder temperatures. nih.gov
Reactions Involving the Ketone Moiety
The ketone group on the cyclohexyl ring offers another site for chemical modification, primarily through reduction.
Selective Reduction to Secondary Alcohol Derivatives
The ketone group of this compound can be selectively reduced to a secondary alcohol, yielding 4-(4-hydroxycyclohexyl)benzoic acid. This transformation requires a reducing agent that does not affect the carboxylic acid group. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this selective reduction. askfilo.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. askfilo.comorganic-chemistry.org
The selective reduction is typically carried out in a suitable solvent. For example, a facile method for the selective reduction of a carboxylic acid group in the presence of an amide carbonyl involved activation of the carboxylic acid followed by reduction with NaBH₄ and methanol. nih.gov While this example focuses on reducing a carboxylic acid, the principle of using a mild reducing agent like NaBH₄ to selectively reduce one carbonyl group in the presence of another less reactive one is a common strategy in organic synthesis.
Table 2: Selective Reduction of the Ketone Moiety
| Product | Reactant | Reagent | Key Feature |
|---|---|---|---|
| 4-(4-Hydroxycyclohexyl)benzoic acid | This compound | Sodium borohydride (NaBH₄) | Selectively reduces the ketone without affecting the carboxylic acid. |
Formation of Oximes, Hydrazones, and other Carbonyl Adducts
The ketone functional group on the cyclohexyl ring of this compound is a key site for a variety of chemical transformations. It readily undergoes condensation reactions with nitrogen-based nucleophiles and addition reactions with organometallic reagents.
Oxime and Hydrazone Formation:
The carbonyl group reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are fundamental in organic synthesis and are characterized by the formation of a carbon-nitrogen double bond (C=N). numberanalytics.combyjus.com The reaction with hydroxylamine in a weakly acidic medium yields the corresponding oxime. byjus.com Similarly, condensation with various hydrazines produces hydrazone derivatives. numberanalytics.comnih.gov The general mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine or hydroxylamine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine-like product. numberanalytics.com The reaction is typically catalyzed by acid, with an optimal pH range often between 4 and 6. numberanalytics.com
These reactions are widely used to create new molecular scaffolds. For instance, various substituted hydrazines can be used to synthesize a library of hydrazone derivatives, which have been explored for their potential in developing new antimicrobial agents. nih.govnih.gov
Table 1: Examples of Carbonyl Condensation Reactions
| Reactant | Product Type | General Reaction Conditions |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | Weakly acidic medium. byjus.com |
| Hydrazine (H₂NNH₂) | Hydrazone | Acid-catalyzed, often pH 4-6. numberanalytics.com |
Other Carbonyl Adducts:
The carbonyl group can also react with other nucleophiles. Grignard reagents (organomagnesium halides, R-Mg-X), for example, react with ketones to form tertiary alcohols after an acidic workup. researchgate.netyoutube.com This reaction involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, forming a new carbon-carbon bond. The initial product is a magnesium alkoxide salt, which is then protonated to yield the alcohol. youtube.com
It is important to note that less reactive organometallic reagents, such as Gilman reagents (lithium dialkylcuprates), are generally not reactive enough to add to ketones. youtube.com
Further Oxidative Transformations of the Cyclohexyl Ring
The cyclohexanone (B45756) moiety within this compound can undergo further oxidative transformations, although these reactions can be challenging and may require specific reagents to avoid affecting the aromatic ring or the carboxylic acid group.
One potential transformation is the Baeyer-Villiger oxidation, where the cyclohexanone ring is converted into a seven-membered lactone (a cyclic ester) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
Another possibility is the oxidation of the cyclohexyl ring under more forceful conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄) are capable of oxidizing alcohols and aldehydes to carboxylic acids. libretexts.orgchemguide.co.uk While these reagents can cleave C-C bonds, particularly at elevated temperatures, their application to the cyclohexanone ring in this specific molecule would likely lead to ring-opening and the formation of dicarboxylic acid derivatives. The selectivity of such a reaction would be difficult to control, potentially leading to a mixture of products and degradation of the molecule.
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene ring. masterorganicchemistry.com The regioselectivity, or the position at which the new substituent attaches, is governed by the existing substituents on the ring. libretexts.org In this compound, the two substituents exert competing influences.
The Carboxylic Acid Group (-COOH): This group is an electron-withdrawing and deactivating meta-director. quora.comlibretexts.org It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic. libretexts.org The withdrawal of electrons is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position by default. quora.com
The 4-Oxocyclohexyl Group: This group is considered an alkyl substituent. Alkyl groups are electron-donating and activating ortho- and para-directors. libretexts.org They activate the ring by donating electron density through an inductive effect, stabilizing the carbocation intermediate formed during the substitution, particularly when the attack is at the ortho or para positions. libretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -COOH (Carboxylic Acid) | Electron-Withdrawing | Meta quora.com | Deactivating libretexts.org |
Nucleophilic Aromatic Substitution in Activated Analogues
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common EAS reactions, SNAr requires the aromatic ring to be electron-poor (electrophilic). masterorganicchemistry.com The parent compound, this compound, is not suitably configured for this reaction.
For SNAr to occur, two main conditions must be met:
The ring must contain a good leaving group (e.g., a halide like -Cl, -F).
The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
These EWGs are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. libretexts.org Therefore, to study SNAr, one would need to synthesize an "activated analogue" of this compound. For example, if a chlorine atom were introduced onto the ring and nitro groups were subsequently added at positions ortho or para to it, this new derivative could undergo SNAr.
In such an activated analogue, a nucleophile (e.g., an amine, alkoxide) could displace the chloride. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org The regioselectivity of these reactions is well-documented, with substitution occurring at the carbon attached to the leaving group, facilitated by the ortho/para EWGs. mdpi.com
Mechanistic Investigations of Chemical Transformations
Elucidation of Reaction Mechanisms in Carbonyl Chemistry of the Cyclohexanone (B45756) Ring
The cyclohexanone ring's carbonyl group is a primary site for nucleophilic addition reactions. The carbon atom of the C=O group is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate.
A significant reaction for the cyclohexanone moiety is the Baeyer-Villiger oxidation. In this transformation, the ketone is converted to an ester (a lactone in the case of cyclic ketones) by treatment with a peroxy acid. Enzymatic versions of this reaction, utilizing enzymes like Cyclohexanone Monooxygenase (CHMO), have been studied extensively. acs.orgnih.govnih.gov The mechanism involves the nucleophilic attack of a flavin-peroxide intermediate on the carbonyl carbon of the cyclohexanone substrate. nih.gov This is followed by a rearrangement of a Criegee-like intermediate to yield the corresponding ε-caprolactone derivative. nih.gov While these studies focus on cyclohexanone itself, the principles are directly applicable to the cyclohexanone ring in 4-(4-Oxocyclohexyl)benzoic acid.
Photochemical reactions also offer a pathway for transforming the cyclohexanone ring. Upon photoexcitation, cyclohexanone can undergo ring-opening via cleavage of the C-Cα bond, leading to various photoproducts on a picosecond timescale. uci.edu
Detailed Mechanistic Pathways for Carboxylic Acid Derivatization (e.g., Esterification)
The carboxylic acid group of this compound is a versatile functional handle for various derivatization reactions, with esterification being a primary example. The Fischer-Speier esterification is a classic acid-catalyzed method to convert a carboxylic acid and an alcohol into an ester. libretexts.orgbyjus.com The reaction is reversible and its mechanism proceeds through several distinct steps. libretexts.orgchemguide.co.uk
The detailed mechanism for the Fischer esterification of this compound is as follows:
Protonation of the Carbonyl: A strong acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. libretexts.orgbyjus.com This converts the hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.orgbyjus.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.comchemguide.co.uk
To drive the equilibrium towards the product side, either an excess of the alcohol is used or the water formed during the reaction is removed. libretexts.org
Investigation of Nucleophilic Acyl Substitution Mechanisms
The derivatization of the carboxylic acid group in this compound fundamentally proceeds via nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl group (-OH) of the carboxylic acid with another nucleophilic group. masterorganicchemistry.com The general mechanism is a two-step process: addition followed by elimination. masterorganicchemistry.comyoutube.com
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the acyl group. This breaks the π-bond of the carbonyl group and forms a tetrahedral intermediate where the carbon is sp3 hybridized. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. It collapses by reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com In the case of a carboxylic acid, the -OH is a poor leaving group. Therefore, it must first be protonated (under acidic conditions) to form -OH2+, a much better leaving group, or converted into a more reactive intermediate. libretexts.org
This mechanism is central to the formation of various carboxylic acid derivatives:
Acid Chlorides: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. The reaction proceeds through an acyl chlorosulfite intermediate, which replaces the -OH with a much better leaving group. libretexts.orglibretexts.org
Amides: Direct reaction with an amine is difficult. Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. libretexts.org
Esters: As detailed in the Fischer esterification, acid catalysis activates the carboxylic acid for attack by a weaker alcohol nucleophile. libretexts.org
The reactivity in nucleophilic acyl substitution depends on the nature of the leaving group; the better the leaving group (the weaker its conjugate base), the more reactive the acyl compound. youtube.com
Kinetic and Thermodynamic Aspects of Key Reactions
The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic factors. While specific data for this exact molecule is scarce, studies on its constituent moieties, benzoic acid and cyclohexanone, provide valuable insights.
Kinetic studies on the atmospheric reactions of benzoic acid with various radicals have been performed. The reaction rate constants provide a measure of how quickly these reactions proceed. For instance, the total reaction rate constant for the reaction of benzoic acid with OH radicals in atmospheric water droplets at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per s. nih.govnih.gov
| Reactant Pair | Reaction Type | Rate Constant (kcal mol⁻¹) | Temperature (K) |
|---|---|---|---|
| Benzoic Acid + OH radical | H-abstraction from C₂ | 13.43 | 298.15 |
| Benzoic Acid + OH radical | H-abstraction from C₃ | 12.05 | 298.15 |
| Benzoic Acid + OH radical | H-abstraction from C₄ | 13.64 | 298.15 |
This data represents the reaction potential barriers for hydrogen abstraction from different positions on the benzoic acid ring by an OH radical, based on theoretical calculations. nih.gov This serves as a model for the reactivity of the benzoic acid portion of the target molecule.
The Baeyer-Villiger oxidation of the cyclohexanone ring is generally a thermodynamically favorable process due to the formation of a more stable ester linkage from a ketone.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry of "4-(4-Oxocyclohexyl)benzoic acid," which corresponds to the lowest energy arrangement of its atoms. This optimized structure is crucial for understanding the molecule's shape and steric properties.
While specific DFT studies on "this compound" are not extensively available in the public domain, the methodology is well-established for similar benzoic acid derivatives. For instance, studies on other substituted benzoic acids utilize DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311G) to achieve accurate predictions of bond lengths, bond angles, and dihedral angles. ucl.ac.ukresearchgate.net
Furthermore, DFT calculations are instrumental in predicting spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra). These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For related benzoic acid derivatives, DFT has been successfully used to simulate their vibrational spectra, providing a detailed analysis of the molecule's vibrational behavior. ucl.ac.uk
Interactive Data Table: Illustrative DFT Parameters for a Substituted Benzoic Acid Derivative (Hypothetical Data for this compound)
| Parameter | Calculated Value (B3LYP/6-311G) |
| C=O Bond Length (Carboxyl) | ~1.21 Å |
| O-H Bond Length (Carboxyl) | ~0.97 Å |
| C-C Bond Length (Aromatic) | ~1.39 - 1.41 Å |
| C=O Stretching Frequency | ~1700 - 1750 cm⁻¹ |
| O-H Stretching Frequency | ~3400 - 3600 cm⁻¹ |
Note: The data in this table is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.
Conformational Analysis and Potential Energy Surface Mapping
The presence of the flexible cyclohexyl ring in "this compound" gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.
Prediction of Reaction Pathways and Transition States
Quantum chemical calculations can be used to predict the most likely pathways for chemical reactions involving "this compound." By locating the transition state structures, which are the energy maxima along the reaction coordinate, researchers can determine the activation energy of a reaction. This information is vital for understanding the kinetics and mechanism of chemical transformations, such as oxidation, reduction, or esterification reactions involving the keto and carboxylic acid functionalities. While specific reaction pathway predictions for this compound are not readily found in published literature, the established computational methodologies would be applicable.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the behavior of molecules over time, including their interactions with other molecules and their collective properties.
Investigation of Intermolecular Interactions and Aggregation Behavior
The carboxylic acid group of "this compound" can form strong hydrogen bonds, leading to the formation of dimers and larger aggregates. Molecular dynamics (MD) simulations can be employed to study these intermolecular interactions in detail. By simulating a system containing multiple molecules of the compound, researchers can observe how they arrange themselves and quantify the strength and nature of the interactions (e.g., hydrogen bonding, van der Waals forces).
Prediction of Thermal Stability and Compatibility in Complex Matrices
Molecular dynamics simulations can also be used to predict the thermal stability of "this compound." By simulating the molecule at increasing temperatures, one can observe the onset of large-amplitude motions and bond-breaking events, which are indicative of decomposition.
Furthermore, these simulations can assess the compatibility of the compound within complex matrices, such as polymers or other organic materials. By simulating a mixture of "this compound" and the matrix components, it is possible to calculate properties like the mixing energy and analyze the intermolecular interactions between the different components. This information is valuable for applications where the compound is used as an additive or a component in a material formulation.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. For this compound, QSPR models can predict various physicochemical properties relevant to its application in materials science and pharmaceuticals.
For instance, in the context of liquid crystal applications, the linearity and aspect ratio of the molecule are critical. The dihedral angle between the phenyl and cyclohexyl rings, as well as the conformational flexibility of the cyclohexyl ring, will significantly influence the mesophase stability and transition temperatures.
Table 1: Hypothetical QSPR Data for this compound Derivatives and Predicted Liquid Crystal Clearing Point
| Derivative | Molecular Descriptor 1 (e.g., Aspect Ratio) | Molecular Descriptor 2 (e.g., Dipole Moment) | Predicted Clearing Point (°C) |
| This compound | 2.1 | 3.5 | 150 |
| Derivative A (e.g., with a lateral fluoro substituent) | 2.0 | 4.1 | 145 |
| Derivative B (e.g., with an extended alkyl chain) | 2.8 | 3.6 | 180 |
| Derivative C (e.g., with a cyano terminal group) | 2.2 | 5.2 | 165 |
This table is illustrative and presents the type of data generated from QSPR studies. The values are not based on experimental results.
In silico screening allows for the rapid virtual testing of a large library of designed derivatives of this compound. This process involves generating a virtual library of candidate molecules by systematically modifying the parent structure. These modifications can include the addition of various functional groups, alteration of the aliphatic ring, or extension of the aromatic system.
Each derivative in the virtual library is then subjected to computational analysis to predict its properties. This high-throughput screening helps to identify promising candidates for synthesis and experimental validation, saving significant time and resources. For example, derivatives could be screened for improved thermal stability, enhanced solubility in specific solvents, or better binding affinity to a biological target. nih.govnih.govmdpi.com
Table 2: Example of an In Silico Screening Protocol for this compound Derivatives
| Step | Description | Computational Tools |
| 1. Library Generation | Create a virtual library of 1000 derivatives by adding substituents to the phenyl ring and modifying the cyclohexyl ring. | Chemical structure drawing software (e.g., ChemDraw) |
| 2. Geometry Optimization | Calculate the lowest energy conformation for each derivative. | Density Functional Theory (DFT) or Molecular Mechanics (MM) |
| 3. Descriptor Calculation | Compute a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties). | QSPR software packages |
| 4. Property Prediction | Use pre-existing or newly developed QSPR models to predict target properties (e.g., melting point, liquid crystal phase behavior). | Predictive modeling software |
| 5. Filtering and Ranking | Filter the library based on desired property ranges and rank the top candidates for further investigation. | Data analysis and visualization tools |
This table outlines a typical workflow for in silico screening.
Through these computational approaches, a deeper understanding of the structure-property landscape of this compound can be achieved, guiding the design of next-generation materials with tailored functionalities.
Derivatives, Analogues, and Structure Property Relationship Spr Studies
Synthesis and Research on Alkyl Ester Derivatives
Alkyl ester derivatives of 4-(4-Oxocyclohexyl)benzoic acid are pivotal in various research and industrial applications. Their synthesis is a key area of focus, enabling the production of more complex molecules.
Ethyl 4-(4-Oxocyclohexyl)benzoate as a Key Intermediate
Ethyl 4-(4-oxocyclohexyl)benzoate (C15H18O3) is a significant ester derivative distinguished by a benzoate (B1203000) group with a 4-oxocyclohexyl moiety at the para position. This compound serves as a crucial intermediate in organic synthesis. Its preparation often starts from cyclohexanone (B45756) derivatives or protected intermediates, involving acid-catalyzed transformations and purification by chromatography.
The unique structure of ethyl 4-(4-oxocyclohexyl)benzoate, which combines an aromatic benzoate core with a flexible cyclohexanone ring, makes it a valuable component in materials science, particularly in the development of polymers. Research has also delved into its potential biological activities, including antimicrobial and anti-inflammatory properties.
Table 1: Properties of Ethyl 4-(4-Oxocyclohexyl)benzoate
| Property | Value |
| CAS Number | 433211-87-1 echemi.com |
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.3 g/mol |
Methyl 4-(4-Oxocyclohexyl)benzoate Synthesis and Applications
Methyl 4-(4-oxocyclohexyl)benzoate is another important alkyl ester derivative. Its synthesis is typically achieved through the esterification of benzoic acid with methanol (B129727) in the presence of an acid catalyst. researchgate.netyoutube.com Alternative methods include the dehydrogenation of benzyl (B1604629) alcohol to benzaldehyde, followed by coupling with methanol. researchgate.net
This compound and its derivatives are utilized in various industrial applications, including as intermediates in the synthesis of pharmaceuticals and fine chemicals. guidechem.com For instance, methyl p-bromobenzoate is a key starting material for the antitumor drug pemetrexed (B1662193) disodium. mdpi.com The study of methyl benzoate compounds also serves as a model for understanding organic reactions and the influence of substituents on reaction activity. guidechem.com
Investigation of Reduced Cyclohexyl Analogues (e.g., 4-(4-Hydroxycyclohexyl)benzoic Acid)
The reduction of the keto group in the cyclohexyl ring of this compound leads to the formation of 4-(4-hydroxycyclohexyl)benzoic acid. This analogue and its derivatives have been the subject of considerable research due to their diverse biological activities.
Studies have shown that derivatives of 4-hydroxybenzoic acid exhibit a wide range of properties, including antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic effects. globalresearchonline.net The parent compound, p-hydroxybenzoic acid, is a naturally occurring chemical found in various plants and is also synthesized for use as a preservative in food, cosmetics, and pharmaceuticals. globalresearchonline.net The investigation of these reduced analogues provides valuable insights into how structural modifications of the cyclohexyl ring influence the biological and chemical properties of the parent molecule.
Exploration of Various Substituted Benzoic Acid Derivatives with Oxocyclohexyl Moieties
The core structure of this compound has been a scaffold for the development of a wide array of substituted benzoic acid derivatives. These explorations have led to the discovery of compounds with significant biological activities and applications in materials science.
Researchers have synthesized and evaluated various derivatives, including those with alkyl and phenylaminocarbonyl substituents, as potential inhibitors of enzymes like steroid 5 alpha-reductase. nih.gov Other studies have focused on creating 2,5-substituted benzoic acid derivatives as dual inhibitors of anti-apoptotic proteins, which have therapeutic potential in cancer treatment. nih.gov The introduction of different substituents onto the benzoic acid ring allows for the fine-tuning of the molecule's properties, leading to the development of compounds with specific functions. For example, some derivatives have been investigated for their liquid crystalline properties, which are valuable in the development of new materials. rsc.orgnih.gov
Systematic Structure-Property Relationship Studies in Designed Systems
Systematic studies of the structure-property relationships (SPR) of this compound and its derivatives are crucial for the rational design of new molecules with desired functionalities. These studies involve synthesizing a series of related compounds with systematic variations in their chemical structure and then evaluating how these changes affect their physical, chemical, and biological properties.
For instance, research has explored how different substituents on the benzoic acid ring influence the inhibitory activity of these compounds against specific enzymes or proteins. nih.govnih.govnih.gov By correlating structural features with observed activities, researchers can develop models that predict the properties of new, unsynthesized compounds. These SPR studies are essential for optimizing the performance of these molecules for specific applications, whether in medicine, materials science, or other fields. The insights gained from this research pave the way for the development of more effective and targeted chemical compounds. researchgate.netijcrt.org
Applications in Advanced Materials Science
Integration into Polymer Systems
The incorporation of 4-(4-oxocyclohexyl)benzoic acid into polymer chains can impart unique properties to the resulting materials, leveraging its distinct structural components.
While specific research on the use of this compound as a monomer is not extensively documented, its structure is analogous to other monomers used in the synthesis of specialty polyesters. Benzoic acid derivatives are fundamental building blocks for various polymers. nih.gov The carboxylic acid group allows it to be used in polycondensation reactions, typically with diols or other difunctional monomers, to form polyesters.
The synthesis of thermotropic copolyesters often involves the use of aromatic carboxylic acids to create rigid segments in the polymer backbone. For instance, copolyesters based on polyethylene (B3416737) terephthalate (B1205515) (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid have been synthesized via melt polycondensation to produce materials with enhanced thermal resistance and liquid crystalline properties. nih.gov Similarly, this compound could be incorporated into polyester (B1180765) chains. The synthesis would likely involve an initial esterification to an acetylated form, a common strategy used for producing copolyesters from hydroxy acids. ox.ac.uk The presence of the bulky and rigid cyclohexyl group is expected to influence the polymer's morphology and properties significantly.
The inclusion of cyclic structures within a polymer backbone is a well-known strategy for modifying the properties of thermoplastics and elastomers. The 4-oxocyclohexyl group in this monomer is expected to have several key impacts:
Increased Glass Transition Temperature (Tg): The rigid and bulky nature of the cyclohexyl ring would restrict the rotational freedom of the polymer chains, leading to a higher glass transition temperature and improved thermal stability. This is a common effect observed when incorporating cyclic monomers into polyesters. nih.gov
Enhanced Mechanical Strength: The rigid structure can contribute to higher tensile strength and modulus in the resulting polymer.
Modified Crystallinity: The non-coplanar structure of the cyclohexyl ring could disrupt polymer chain packing, potentially leading to amorphous materials or materials with reduced crystallinity. This can be advantageous in applications requiring optical clarity or specific mechanical properties. The use of monomers with non-linear or bulky groups is a known method to produce amorphous copolyesters with high glass transition temperatures. ox.ac.uk
| Property Influence | Expected Effect of incorporating this compound | Rationale |
| Thermal Stability | Increase in Glass Transition Temperature (Tg) | The rigid cyclohexyl ring restricts chain mobility. nih.gov |
| Mechanical Properties | Potential increase in stiffness and strength | The bulky cyclic group enhances the rigidity of the polymer backbone. |
| Crystallinity | Potential for reduced crystallinity or amorphous character | The non-planar cyclohexyl group can disrupt regular chain packing. ox.ac.uk |
| Solubility | Altered solubility characteristics | The introduction of the oxocyclohexyl group changes the polarity and intermolecular interactions. |
Liquid Crystalline Materials Development
The development of liquid crystals (LCs) is highly dependent on molecular shape and intermolecular interactions. Benzoic acid derivatives are a cornerstone in the design of hydrogen-bonded liquid crystals. nih.gov
For a molecule to exhibit liquid crystalline behavior (mesomorphism), it typically requires a rigid core (mesogen) and often a flexible terminal group. While this compound itself is not reported to be liquid crystalline, its derivatives can be designed to form mesophases. Key design principles include:
Esterification: The carboxylic acid group can be esterified with long-chain alcohols. The resulting esters, with the addition of flexible alkyl or alkoxy chains, are a common strategy for inducing mesomorphism. The length of this chain is a critical factor in determining the type and stability of the mesophase. nih.govrsc.org
Hydrogen Bonding: The carboxylic acid can form hydrogen-bonded dimers with other benzoic acid derivatives or with other complementary molecules. These supramolecular structures can have the necessary anisotropy to form liquid crystal phases. nih.govresearchgate.net The formation of these ordered structures is driven by interactions like hydrogen bonding, dipole-dipole forces, and van der Waals forces. nih.gov
Introduction of Other Mesogenic Units: The core structure can be extended by linking it to other known mesogenic groups, such as biphenyls or phenyl benzoates, through the carboxylic acid or the ketone group.
The relationship between the molecular structure of a compound and its liquid crystalline properties is a central theme in materials chemistry. For derivatives of this compound, the following relationships can be anticipated:
Influence of the Alicyclic Ring: The stereochemistry of the cyclohexyl ring (cis/trans isomerism if the ketone is reduced) would significantly impact molecular shape and packing, and thus the resulting mesophase.
Role of the Ketone Group: The polar ketone group can influence intermolecular interactions and the dielectric properties of the material. It also offers a site for further chemical modification, such as the formation of Schiff bases or other derivatives, which can lead to new classes of liquid crystals. rsc.org
Impact of Terminal Chain Length: In ester derivatives, increasing the length of the terminal alkyl chain generally stabilizes smectic phases over nematic phases and can influence the transition temperatures. nih.gov An "odd-even" effect is often observed, where the clearing temperatures of homologs with an even number of carbons in the alkyl chain are higher than those of their odd-numbered neighbors.
| Structural Modification | Expected Impact on Mesophase Behavior |
| Esterification with long-chain alcohols | Induction of nematic or smectic phases. nih.govrsc.org |
| Formation of hydrogen-bonded dimers | Creation of supramolecular mesogens. nih.govresearchgate.net |
| Reduction of the ketone group | Introduction of cis/trans isomerism, affecting molecular packing. |
| Derivatization of the ketone group | Formation of new liquid crystalline structures (e.g., Schiff bases). rsc.org |
Fabrication of Specialty Chemicals and Functional Materials
Beyond polymers and liquid crystals, this compound can serve as a valuable intermediate in the synthesis of a wide range of specialty chemicals and functional materials. Its bifunctionality is key to its versatility.
The carboxylic acid group can undergo standard transformations such as conversion to an acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides. orgsyn.orgresearchgate.net These derivatives have applications in pharmaceuticals, agrochemicals, and as building blocks for more complex molecules. For example, benzoic acid derivatives are used to synthesize compounds with potential anticancer activity. preprints.org
The ketone group on the cyclohexyl ring can also be a site for various chemical reactions. It can be reduced to a hydroxyl group, introducing a new functional site and chirality to the molecule. It can also react with amines to form Schiff bases or undergo aldol-type condensation reactions. These transformations allow for the creation of a diverse library of compounds from a single starting material. The synthesis of complex molecules often relies on such versatile building blocks that contain multiple, selectively reactive functional groups. mdpi.com
Supramolecular Chemistry and Crystal Engineering
Self-Assembly Strategies for Ordered Architectures
The self-assembly of 4-(4-Oxocyclohexyl)benzoic acid into well-defined, ordered structures is a hierarchical process governed by a combination of strong and weak non-covalent interactions. The primary and most influential of these is the carboxylic acid dimer formation, which provides a predictable and directional element for designing more complex supramolecular assemblies.
The molecular structure of this compound provides a foundation for creating host-guest systems. The self-assembly process, driven by hydrogen bonding, can result in porous frameworks or channel-like structures capable of encapsulating smaller guest molecules. Molecular recognition within these systems is achieved through a combination of interactions, including hydrogen bonds, C-H···O interactions involving the keto group, and shape complementarity between the host framework and the guest molecule. The defined cavities created by the assembly of the acid molecules allow for selectivity in guest binding.
A key strategy for modifying the physicochemical properties of active pharmaceutical ingredients and other functional materials is through the formation of cocrystals and salts. This compound serves as an excellent component for this purpose.
Cocrystals: By combining this compound with a neutral coformer molecule, new crystalline structures, known as cocrystals, can be formed. In these structures, the components are held together by non-covalent interactions. For instance, the carboxylic acid group can form strong hydrogen bonds with complementary functional groups on the coformer, such as pyridine (B92270) or amide groups.
Salts: When this compound is combined with a sufficiently basic coformer, a proton can be transferred from the carboxylic acid to the coformer. This results in the formation of an ionic pair, creating a salt. The outcome of whether a cocrystal or a salt is formed can generally be predicted by the difference in the pKa values of the acid and the basic coformer.
This approach allows for the deliberate tuning of material properties like solubility, dissolution rate, and thermal stability by carefully selecting the coformer.
Coordination Chemistry with Metal Ions and Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of this compound can be deprotonated to form a carboxylate anion, which acts as a ligand that can coordinate to metal ions. This capability is harnessed to construct coordination polymers and Metal-Organic Frameworks (MOFs). The carboxylate group can bind to metal centers in various modes, such as monodentate, bidentate chelating, or bridging fashions. The bridging mode is particularly important for extending the structure into two or three dimensions, forming robust frameworks.
The length and semi-rigid nature imparted by the cyclohexyl spacer make this ligand suitable for creating MOFs with specific topologies and pore environments. The keto group on the cyclohexyl ring can also remain accessible within the framework, offering a potential site for post-synthetic modification or for interacting with guest molecules. The choice of metal ion and the coordination geometry it prefers, combined with the binding mode of the ligand, dictates the final dimensionality and structure of the resulting MOF.
Exploration of Non-Covalent Interactions in Crystalline Solids
Beyond the dominant carboxylic acid dimer, a variety of weaker non-covalent interactions are crucial for stabilizing the three-dimensional crystal packing of this compound and its derivatives. A detailed analysis of its crystal structures reveals a network of these interactions.
Intermolecular C-H···O hydrogen bonds are frequently observed, where the keto-carbonyl group and the oxygen atoms of the carboxylic acid act as hydrogen bond acceptors. The hydrogen atoms on the cyclohexane (B81311) and aromatic rings serve as donors. Furthermore, the aromatic ring can participate in π-π stacking and C-H···π interactions. The interplay between the strong O-H···O hydrogen bonds that form the primary dimers and these weaker, yet numerous, interactions is what ultimately determines the final, densely packed, and stable crystalline solid.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Efficient Synthetic Methodologies
Current synthetic routes to 4-(4-oxocyclohexyl)benzoic acid and its precursors often rely on classical chemical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies.
One promising avenue is the exploration of biocatalytic and microbial synthesis routes . Drawing inspiration from the microbial synthesis of related compounds like 4-hydroxybenzoic acid from renewable feedstocks, future research could focus on engineering enzymatic cascades in microorganisms such as Escherichia coli. nih.govnih.gov This could involve the use of bio-based starting materials, performing reactions in aqueous media under mild conditions, and minimizing the use of toxic catalysts. nih.gov For instance, whole-cell biocatalysts could be designed to perform specific oxidation or carboxylation steps, offering a more environmentally friendly alternative to traditional chemical synthesis. nih.gov
Rational Design of Novel Derivatives with Tunable Properties for Specific Applications
The dual functionality of this compound provides a rich platform for the rational design of novel derivatives with properties tailored for specific applications, particularly in materials science and drug discovery.
In the realm of liquid crystals , the rigid core of this compound makes it an attractive building block. orgsyn.org By modifying the carboxylic acid group to form esters with various alkyl or aromatic alcohols, or by reacting the ketone group to introduce different side chains, a diverse library of derivatives can be created. nih.govresearchgate.net The length and nature of these appended groups can be systematically varied to tune the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. nih.govnih.gov The formation of hydrogen-bonded liquid crystals through the benzoic acid moiety is another area ripe for exploration. nih.govresearchgate.net
In drug discovery and medicinal chemistry , the scaffold of this compound can be used to design new bioactive molecules. nih.gov The benzoic acid moiety is a common feature in many pharmaceuticals, and the cyclohexanone (B45756) portion offers a handle for introducing structural diversity. mdpi.compreprints.org Derivatives could be designed as inhibitors for specific enzymes, such as steroid 5α-reductase, or as ligands for nuclear receptors. sci-hub.senih.gov The structural versatility allows for the fine-tuning of properties like solubility, bioavailability, and target affinity. mdpi.com
Table 1: Potential Applications of Novel this compound Derivatives
| Application Area | Potential Derivative Type | Tunable Property |
|---|---|---|
| Liquid Crystals | Esters, Schiff bases | Mesophase behavior, transition temperatures |
| Drug Discovery | Amides, hydrazones, oximes | Biological activity, target specificity |
Integration into Hybrid Materials and Nanocomposites
A significant emerging opportunity lies in the integration of this compound and its derivatives into hybrid materials and nanocomposites . The carboxylic acid group is particularly well-suited for anchoring the molecule onto various substrates, including nanoparticles and metal-organic frameworks (MOFs).
The functionalization of magnetic nanoparticles with benzoic acid derivatives has been shown to create effective and recyclable catalysts. rsc.orgnih.govjsynthchem.com By attaching this compound to the surface of silica-coated magnetic nanoparticles, novel catalytic systems could be developed. The ketone group could remain available for further reactions or to influence the catalytic environment.
The incorporation of this compound as a linker in metal-organic frameworks (MOFs) presents another exciting frontier. researchgate.netrsc.org The benzoic acid can coordinate with metal ions to form the framework structure, while the cyclohexanone group could project into the pores of the MOF. nih.govrsc.org This could be used to create MOFs with tailored pore environments for applications in gas storage, separation, or catalysis. The ketone functionality within the pores could offer specific binding sites for guest molecules.
Advanced Computational-Experimental Integration for Predictive Design
To accelerate the discovery and optimization of new derivatives and materials based on this compound, the integration of advanced computational methods with experimental validation is crucial. nih.gov
In silico screening and quantitative structure-activity relationship (QSAR) studies can be employed to predict the properties of a large number of virtual derivatives before their synthesis. nih.govresearchgate.netmdpi.commdpi.com For example, computational models can be used to predict the liquid crystalline properties of different ester derivatives or the binding affinity of potential drug candidates to their biological targets. nih.gov
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov This can help in understanding the relationship between molecular structure and observed properties, guiding the rational design of new compounds with desired characteristics. The combination of these computational approaches with targeted experimental synthesis and characterization will enable a more efficient and predictive design process for novel materials and molecules based on this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Oxocyclohexyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling cyclohexanone derivatives with benzoic acid precursors. Key steps include esterification or Friedel-Crafts alkylation under acidic catalysis. For optimization, use controlled reaction temperatures (e.g., 60–80°C) and catalysts like sulfuric acid or Lewis acids (e.g., AlCl₃). Purification via recrystallization or column chromatography ensures high purity . Monitoring reaction progress with TLC or HPLC is critical to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the cyclohexyl and benzoic acid moieties. Key signals include aromatic protons (δ 7.8–8.2 ppm) and cyclohexyl carbonyl carbons (δ ~210 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1660 cm⁻¹ (ketone C=O) validate functional groups.
- LC-MS : High-resolution mass spectrometry (HRMS) determines molecular weight (C₁₃H₁₄O₃, MW 218.24). LC-MS with reverse-phase columns (C18) ensures purity >98% .
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer : The compound serves as a precursor for liquid crystal intermediates due to its rigid biphenyl-like structure and polar carboxylic acid group. It is used to synthesize mesogens with tailored thermal stability and optical properties. Applications include OLED emissive layers and photoresponsive materials. Functionalization via esterification or amidation expands its utility in polymer composites .
Advanced Research Questions
Q. How can computational tools aid in retrosynthetic planning and mechanistic studies of this compound derivatives?
- Methodological Answer :
- Retrosynthesis : Tools like Pistachio or Reaxys predict feasible routes using template-based algorithms. For example, disconnecting the ketone group reveals cyclohexanone and 4-bromobenzoic acid as precursors .
- DFT Calculations : Optimize transition states for key reactions (e.g., ketone formation) using Gaussian or ORCA. Solvent effects (e.g., toluene vs. DMF) are modeled via COSMO-RS .
- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .
Q. What strategies resolve contradictions in crystallographic data for this compound polymorphs?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data to refine hydrogen positions and thermal parameters. For twinned crystals, employ TWINLAWS in SHELX to deconvolute overlapping reflections .
- SIR97 for Phasing : Apply direct methods in SIR97 for ab initio structure solution when heavy atoms are absent. Validate with R-factor convergence (<0.05) and Fourier difference maps .
- Variable-Temperature XRD : Identify polymorphic transitions by collecting data at 100–300 K. Pair with DSC to correlate structural changes with thermal events .
Q. How can researchers mitigate decomposition during scale-up synthesis of this compound?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer to prevent local overheating. Use residence time distribution (RTD) analysis to optimize flow rates .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid ketone oxidation. Monitor dissolved oxygen via probes in batch reactors .
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress side reactions. Post-synthesis, store the compound at -20°C under desiccation .
Q. What advanced analytical approaches differentiate isomeric impurities in this compound samples?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases to separate enantiomers.
- 2D NMR : ROESY or NOESY correlations identify spatial proximity between cyclohexyl and aromatic protons, distinguishing regioisomers.
- Ion Mobility-MS : Resolve isobaric impurities by collision cross-section (CCS) differences. Calibrate with reference standards .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
